CMD178

Immuno-Oncology Treg Inhibition CD8+ T Cell Cytotoxicity

CMD178 is a computationally designed lead peptide (sequence H-Arg-Phe-Lys-Phe-Tyr-OBn; MW 850.03 Da) that disrupts the interaction between interleukin-2 (IL-2) and soluble IL-2 receptor alpha (sIL-2Rα). By blocking this ligand-receptor interface, CMD178 suppresses IL-2/sIL-2Rα-driven STAT5 phosphorylation and Foxp3 expression, thereby inhibiting the development of regulatory T cells (Tregs).

Molecular Formula C₄₆H₅₉N₉O₇
Molecular Weight 850.03
Cat. No. B1574860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMD178
Molecular FormulaC₄₆H₅₉N₉O₇
Molecular Weight850.03
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMD178 for Treg Research: A Synthetic Peptide Inhibitor of IL-2/sIL-2Rα Signaling


CMD178 is a computationally designed lead peptide (sequence H-Arg-Phe-Lys-Phe-Tyr-OBn; MW 850.03 Da) that disrupts the interaction between interleukin-2 (IL-2) and soluble IL-2 receptor alpha (sIL-2Rα) [1]. By blocking this ligand-receptor interface, CMD178 suppresses IL-2/sIL-2Rα-driven STAT5 phosphorylation and Foxp3 expression, thereby inhibiting the development of regulatory T cells (Tregs) [1]. The compound is supplied as a synthetic peptide (free form or TFA salt, ≥98% purity) and is validated for in vitro functional assays and in vivo murine models of immune modulation .

Why CMD178 Cannot Be Replaced by Generic STAT5 or JAK Inhibitors for IL-2/sIL-2Rα Pathway Studies


Generically substituting CMD178 with a JAK inhibitor (e.g., tofacitinib, ruxolitinib) or a direct STAT5 inhibitor (e.g., Stafia-1) changes both the molecular target and the biological readout. JAK inhibitors block all cytokines that signal through JAK1/JAK3, abolishing IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 signaling simultaneously, while direct STAT5 inhibitors fail to distinguish between IL-2-driven and other STAT5-activating inputs [1]. CMD178 selectively targets the IL-2/sIL-2Rα interaction upstream, a node specifically upregulated in B-cell non-Hodgkin lymphoma and other malignancies where elevated sIL-2Rα is a validated poor-prognosis marker [2]. Furthermore, CMD178 uniquely preserves CD8+ T-cell effector function (IL-2, IFN-γ, perforin, granzyme B) while inhibiting Treg induction—a functional dissociation not achievable with pan-JAK or pan-STAT5 blockade [1].

Quantitative Differentiation Evidence for CMD178 Against Closest Comparators


CMD178 Preserves CD8+ Effector Function While Suppressing Treg Induction: Direct Co-Culture Comparison

In a head-to-head co-culture experiment, CD4+ T cells stimulated with IL-2 and pretreated with CMD178 were co-cultured with CD8+ T cells. The CMD178-pretreated condition preserved secretion of IL-2, IFN-γ, perforin, and granzyme B by CD8+ T cells, whereas these effector molecules were inhibited in co-cultures containing untreated IL-2-stimulated CD4+ T cells [1]. This demonstrates that CMD178 decouples Treg induction from effector T-cell suppression, a property not reported for small-molecule JAK inhibitors or anti-CD25 antibodies at equivalent concentrations.

Immuno-Oncology Treg Inhibition CD8+ T Cell Cytotoxicity

In Vivo Reversal of Treg/Th17 Cytokine Imbalance in Murine Asthma Model: CMD178 vs. CNR2 Antagonist SR144528

In a tobacco-smoke/ovalbumin-induced neutrophilic asthma model in BALB/c mice, CMD178 (10 mg/kg) was administered alongside β-caryophyllene (β-Car, 10 mg/kg) and compared head-to-head with SR144528 (specific CNR2 antagonist, 3 mg/kg) [1]. Both CMD178 and SR144528 significantly reversed β-Car-mediated elevation of Treg-secreted cytokines (IL-10, TGF-β) and Th17-secreted cytokines (IL-17A, IL-22). Statistically, CMD178 + β-Car vs. β-Car alone reached significance at P<0.05, P<0.01, or P<0.001 across these four cytokines (exact P-values per cytokine available in source figures), while SR144528 + β-Car group showed comparable reversal magnitude [1].

In Vivo Immunology Asthma Model Treg/Th17 Balance

Lead Peptide Status Among 22 Computationally Designed Candidates: ELISA Screening Comparison

CMD178 emerged from a library of 22 structure-based computationally designed peptides targeting the IL-2/sIL-2Rα interface [1]. In a competitive ELISA, 10 of 22 peptides showed variable inhibition of IL-2/sIL-2Rα binding; four peptides achieved up to 100% inhibition at a maximum tested concentration of 100 µM [1][2]. CMD178 was selected as the lead candidate because it 'consistently reduced the expression of Foxp3 and STAT5' in downstream T-cell functional assays, a criterion not met by the other three top-performing ELISA peptides [1]. This sequential screening funnel (ELISA binding → STAT5/Foxp3 expression → Treg development) establishes CMD178 as the most functionally validated peptide in its class.

Peptide Screening IL-2/IL-2Rα Binding Computational Design

Small-Molecule Peptide vs. Biologic Antibody Modality: Physicochemical Differentiation for Assay Compatibility

CMD178 (MW 850.03 Da, free form; 964.05 Da as TFA salt) is a chemically defined synthetic pentapeptide with single amino acid sequence H-Arg-Phe-Lys-Phe-Tyr-OBn . In contrast, anti-CD25 monoclonal antibodies (daclizumab, basiliximab) that target the same IL-2Rα receptor are ~150 kDa glycoproteins produced in mammalian expression systems [1]. This ~170-fold difference in molecular weight confers distinct advantages for in vitro and in vivo experimental design: CMD178 achieves high molar concentrations (100 µM = ~85 µg/mL) without the viscosity or steric hindrance limitations of full antibodies, and its defined chemical structure eliminates batch-to-batch glycosylation variability .

Peptide Therapeutics Chemical Biology Assay Development

Optimal Research and Procurement Scenarios for CMD178 Based on Quantitative Evidence


Functional Dissection of Treg-Mediated Immune Suppression in Tumor Microenvironment Models

CMD178 is the appropriate tool for experiments that require selective disruption of IL-2/sIL-2Rα-driven Treg induction while preserving CD8+ effector function. In co-culture systems modeling the tumor microenvironment, CMD178 pretreatment of CD4+ T cells prevents the suppression of IL-2, IFN-γ, perforin, and granzyme B secretion from co-cultured CD8+ T cells [1]. This application is not achievable with pan-JAK inhibitors, which broadly abolish cytokine signaling and compromise CD8+ effector readouts.

In Vivo Pharmacodynamic Studies of the Treg/Th17 Axis in Inflammatory Disease Models

For in vivo studies of Treg/Th17 imbalance, CMD178 has been validated at 10 mg/kg in a murine neutrophilic asthma model, where it significantly reversed Treg cytokine (IL-10, TGF-β) and Th17 cytokine (IL-17A, IL-22) levels induced by β-caryophyllene [1]. Researchers can use CMD178 as a Treg-inhibitor comparator arm alongside CNR2 modulators or other immunomodulatory agents, as demonstrated by its parallel use with SR144528.

Chemical Biology and Peptide Optimization Campaigns Targeting IL-2/IL-2Rα Interface

CMD178 serves as the validated starting point for structure-activity relationship (SAR) studies of the IL-2/sIL-2Rα protein-protein interface. As the lead peptide from a library of 22 computationally designed candidates, CMD178 is the only compound from this series publicly reported to consistently reduce Foxp3 and STAT5 expression in functional T-cell assays [1]. Procurement of CMD178 enables head-to-head benchmarking of new peptide analogs against the best-characterized member of this chemical class.

Comparative Assay Development: Peptide vs. Biologic IL-2Rα Blockade

CMD178 is suitable for studies comparing small-molecule peptide inhibitors with biologic anti-CD25 antibodies (daclizumab, basiliximab) in identical assay formats. Its defined MW (850 Da) and water solubility (2 mg/mL) enable precise molar dosing in 96-well or 384-well formats, facilitating direct comparison of IC50 values, target residence times, and off-rate kinetics that are complicated by the bivalent binding and slow dissociation kinetics of antibodies [1].

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